molecular formula C12H18N2O2S B2402199 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine CAS No. 927997-10-2

1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine

Cat. No.: B2402199
CAS No.: 927997-10-2
M. Wt: 254.35
InChI Key: MCKKEVJOYBQSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonyl group attached to an indoline ring, which imparts unique chemical and biological properties.

Scientific Research Applications

1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in inhibiting enzymes and pathways involved in disease processes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and conditions .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could explore its potential uses in medicine, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine typically involves the reaction of butane-1-sulfonyl chloride with 2,3-dihydro-1H-indol-6-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when dealing with reactive intermediates like sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    1-Butanesulfonyl chloride: A precursor in the synthesis of sulfonamides.

    1-Butanesulfonamide: Another sulfonamide with similar properties.

    2,3-Dihydro-1H-indol-6-amine: The indoline core structure without the sulfonyl group.

Uniqueness

1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine is unique due to the presence of both the sulfonyl group and the indoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-butylsulfonyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-3-8-17(15,16)14-7-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKEVJOYBQSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.